Prednisolone is a synthetic glucocorticoid with potent anti-inflammatory properties, widely used in clinical practice for the treatment of various inflammatory and autoimmune conditions. Despite its therapeutic benefits, the use of prednisolone is not without controversy, as it can lead to a range of side effects and its efficacy in certain conditions remains under scrutiny. This comprehensive analysis aims to elucidate the mechanism of action of prednisolone and its applications across different fields, drawing on the latest research findings.
Prednisolone exerts its effects by modulating the expression of genes involved in inflammatory and immune responses. It has been shown to augment superoxide formation in porcine pulmonary artery endothelial cells by downregulating the expression of endothelial nitric oxide synthase (eNOS) and upregulating the expression of NADPH oxidase, which may explain its ineffectiveness in treating acute respiratory distress syndrome (ARDS)1. In the context of multiple sclerosis (MS), prednisolone dampens the inflammatory cytokine cascade, inhibits T cell activation, and facilitates the apoptosis of activated immune cells2. Additionally, prednisolone has been found to inhibit phagocytosis by polymorphonuclear leucocytes through steroid receptor-mediated events, which is crucial for its anti-inflammatory action6.
Prednisolone's role in pulmonary conditions is complex. While it increases superoxide formation in endothelial cells, which may exacerbate inflammation in ARDS, the coadministration of a nitric oxide donor could potentially enhance its effectiveness in this context1. In contrast, prednisolone has been shown to inhibit mitosis in human leukocytes, which may contribute to its anti-inflammatory effects in pulmonary diseases4.
In the treatment of MS, prednisolone is particularly effective during the acute phase of relapse due to its ability to decrease the inflammatory cycle and protect the central nervous system from immune cell extravasation2.
The effects of prednisolone on liver diseases are contradictory. It can prevent T/NKT cell hepatitis but may exacerbate hepatotoxin-induced liver injury by inhibiting macrophage and neutrophil functions, which are essential for phagocytic activity and liver regeneration3.
Prednisolone's antifibrotic action has been compared with that of pirfenidone in murine pulmonary fibrosis. While pirfenidone effectively suppresses fibrosis, prednisolone does not show the same efficacy, possibly due to its lack of impact on certain cytokines and growth factors5.
Prednisolone has been implicated in calcium malabsorption, which is a concern for bone health. It diminishes the expression of the epithelial calcium channel TRPV6, leading to reduced intestinal calcium absorption8. This effect is further supported by findings that prednisolone-treated rats exhibit inhibited intestinal calcium transport despite normal levels of vitamin D metabolites9.
In dystrophin-deficient skeletal muscle, prednisolone decreases the expression of cellular adhesion molecules required for inflammatory cell infiltration, which may contribute to its efficacy in treating dystrophinopathies like Duchenne muscular dystrophy10.
CAS No.: 115-71-9
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0